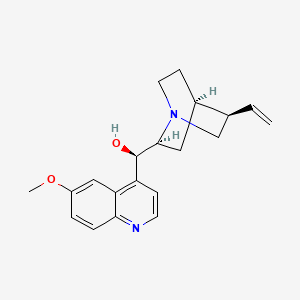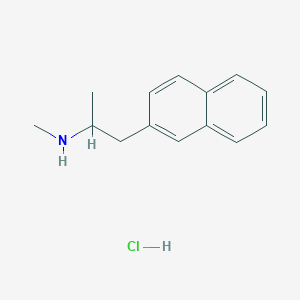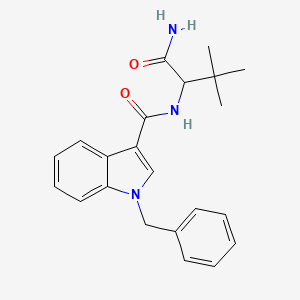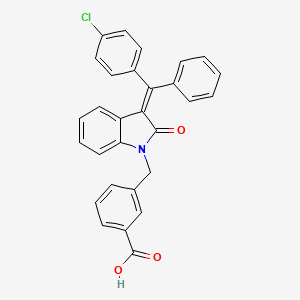
Quinoline alkaloid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline alkaloids are naturally occurring chemical compounds derived from quinoline, a heterocyclic aromatic organic compound. These alkaloids are found in various plants, microorganisms, and animals. They are known for their diverse biological activities, including antiseptic, convulsive, and antineoplastic effects . Some well-known quinoline alkaloids include quinine, quinidine, cinchonine, and cinchonidine, which are primarily found in the bark of the Cinchona tree .
準備方法
Synthetic Routes and Reaction Conditions: Several classical methods are used for the synthesis of quinoline and its derivatives:
Skraup Synthesis: This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with a carbonyl compound.
Doebner-Miller Reaction: This method uses aniline and α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production of quinoline alkaloids often involves the extraction from natural sources, such as the bark of the Cinchona tree. The extraction process includes steps like direct crystallization, precipitation as insoluble salts, and extraction with polar solvents .
Types of Reactions:
Oxidation: Quinoline can undergo oxidation to form quinoline N-oxide.
Reduction: Reduction of quinoline can yield 1,2,3,4-tetrahydroquinoline.
Substitution: Quinoline can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Sulfuric acid for sulfonation and nitric acid for nitration.
Major Products:
Oxidation: Quinoline N-oxide.
Reduction: 1,2,3,4-tetrahydroquinoline.
Substitution: 2-nitroquinoline and 2-sulfoquinoline.
科学的研究の応用
Quinoline alkaloids have a wide range of applications in scientific research:
Chemistry: Used as scaffolds in the synthesis of various organic compounds.
Biology: Studied for their role in biological processes and interactions.
Medicine: Quinoline alkaloids like quinine and quinidine are used as antimalarial and antiarrhythmic agents.
Industry: Employed in the production of dyes, resins, and other industrial chemicals.
作用機序
Quinoline alkaloids can be compared with other similar compounds like isoquinoline alkaloids and acridine alkaloids:
Isoquinoline Alkaloids: These have a similar structure but differ in the position of the nitrogen atom in the ring.
Acridine Alkaloids: These contain an additional benzene ring fused to the quinoline structure.
Uniqueness: Quinoline alkaloids are unique due to their diverse biological activities and their presence in both natural and synthetic forms. Their ability to act as scaffolds for drug development makes them invaluable in medicinal chemistry .
類似化合物との比較
- Isoquinoline alkaloids (e.g., papaverine, berberine)
- Acridine alkaloids (e.g., acridine orange)
- Furoquinoline alkaloids (e.g., dictamnine)
- Pyranoquinoline alkaloids (e.g., skimmianine)
特性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20+/m0/s1 |
InChIキー |
LOUPRKONTZGTKE-FOEVPDMQSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@H]4C=C)O |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,3S,6S,7E,11Z,13S,16R,17R,20R,21S,22R,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B10769841.png)
![(3R,10R,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B10769850.png)

![(13Z,17E,21E,29Z)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769854.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10769858.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10769866.png)

![cyclo[N(Me)Ala-bAla-OLeu-Pro-Ile-N(Me)Val]](/img/structure/B10769888.png)

![N-[2-[bis(trideuteriomethyl)amino]cyclohexyl]-3,4-dichloro-N-methylbenzamide](/img/structure/B10769900.png)
![(13E,17E,21E)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769923.png)
![22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10769924.png)
![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Ile-DL-N(Me)Val]](/img/structure/B10769929.png)
